

Introduction to C₈H₆BrNO₃ Isomers

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Compound of Interest

Compound Name: 1-(5-Bromo-2-nitrophenyl)ethanone

Cat. No.: B1281013

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The molecular formula C₈H₆BrNO₃ most commonly refers to a set of bromo-nitro-substituted acetophenone isomers. These compounds are characterized by a benzene ring substituted with a bromo group, a nitro group, and an acetyl group. The relative positions of these functional groups give rise to different isomers, each with unique chemical and physical properties. Their utility primarily lies in their role as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1]

This guide will detail the properties and synthesis of three prominent isomers:

- 2-bromo-1-(4-nitrophenyl)ethanone
- 2-bromo-1-(3-nitrophenyl)ethanone
- 1-(4-bromo-3-nitrophenyl)ethanone

Isomer 1: 2-bromo-1-(4-nitrophenyl)ethanone

Also widely known as p-Nitrophenacyl bromide or 2-Bromo-4'-nitroacetophenone, this isomer is a vital intermediate in various synthetic applications.[1][2]

Data Presentation

The quantitative data for 2-bromo-1-(4-nitrophenyl)ethanone are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	2-bromo-1-(4-nitrophenyl)ethanone	[2]
CAS Number	99-81-0	[2][3]
Molecular Formula	C8H6BrNO3	[2]
Molecular Weight	244.04 g/mol	[3]
Melting Point	94-99 °C	[3]
Appearance	Yellowish crystalline solid	[4]
Linear Formula	O2NC6H4COCH2Br	[3]

Experimental Protocols

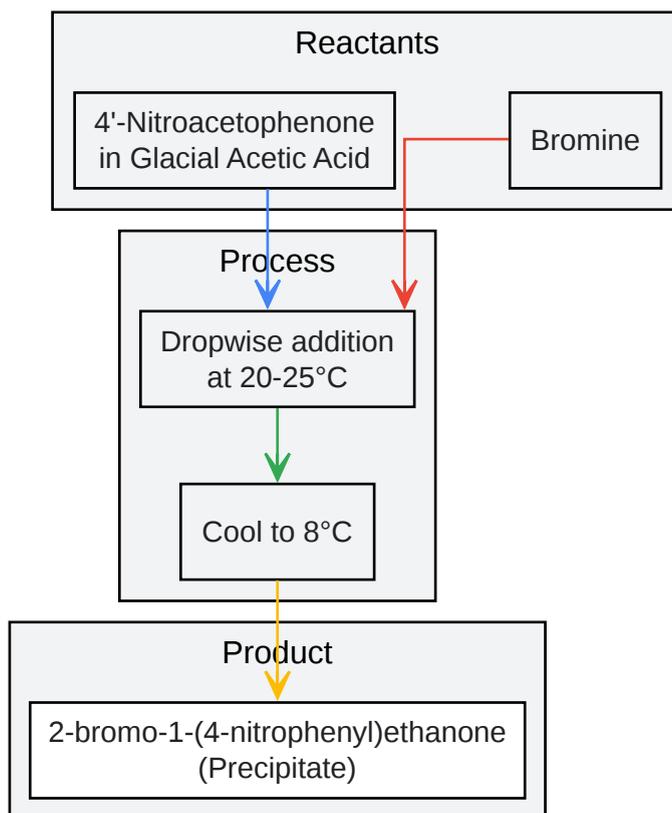
Synthesis of 2-bromo-1-(4-nitrophenyl)ethanone from 4'-Nitroacetophenone

The most common laboratory synthesis for this compound involves the direct bromination of 4'-nitroacetophenone.

Protocol: To a solution of 82.5 g of p-nitroacetophenone in 200 ml of glacial acetic acid at a temperature of 20-25°C, 80 g of bromine is added dropwise over a period of 30 minutes. Following the addition, the resulting solution is cooled to 8°C, which leads to the precipitation of the product.[5] The crude product can then be collected by filtration and purified.

Synthesis Workflow Diagram

Synthesis of 2-bromo-1-(4-nitrophenyl)ethanone



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Caption: Synthesis workflow for 2-bromo-1-(4-nitrophenyl)ethanone.

Isomer 2: 2-bromo-1-(3-nitrophenyl)ethanone

Commonly referred to as m-Nitrophenacyl bromide, this isomer is another important building block in organic synthesis.^{[4][6]}

Data Presentation

The quantitative data for 2-bromo-1-(3-nitrophenyl)ethanone are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-bromo-1-(3-nitrophenyl)ethanone	[7]
CAS Number	2227-64-7	[7]
Molecular Formula	C ₈ H ₆ BrNO ₃	[7]
Molecular Weight	244.04 g/mol	[7]
Melting Point	90-96 °C	[8]
Appearance	Beige-orange to yellow-green crystalline powder	[9]
Boiling Point	288.6±15.0 °C (Predicted)	[9]

Experimental Protocols

Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone from 3'-Nitroacetophenone

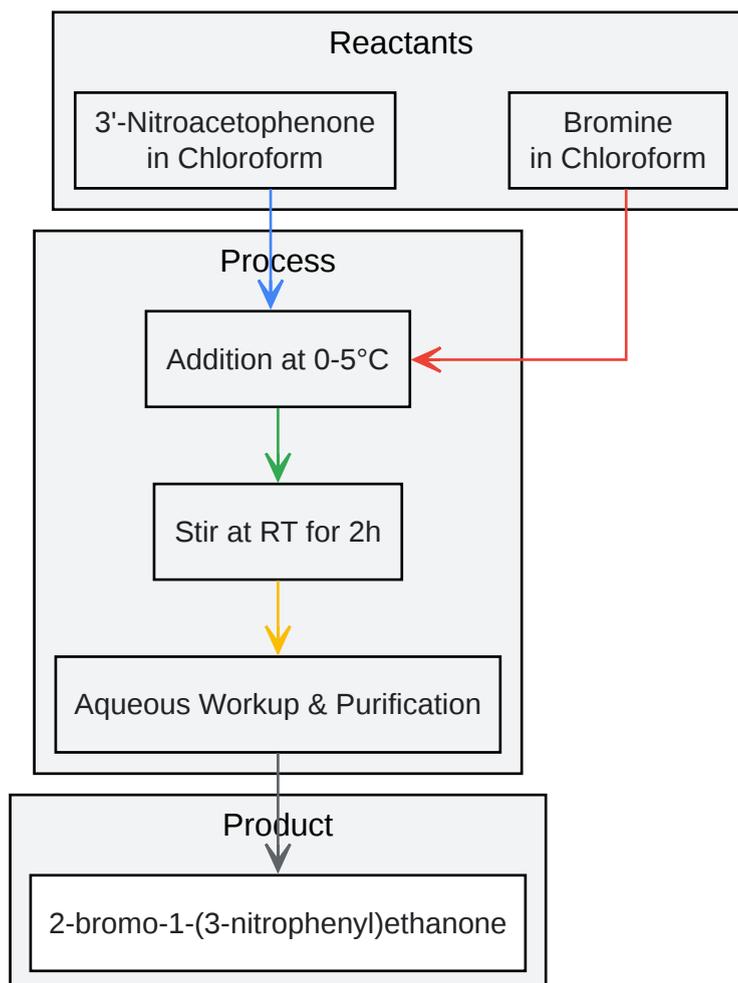
This isomer is typically synthesized via the bromination of 3'-nitroacetophenone.

Protocol 1: A solution of 60 g of 3-nitroacetophenone in 250 ml of chloroform is treated with 58.2 g of bromine dissolved in 50 ml of chloroform. After the reaction, the solvent is evaporated, and the resulting product is collected by filtration. Recrystallization from benzene yields the purified α -bromo-3-nitroacetophenone.[6]

Protocol 2: To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at a temperature of 0–5°C.[10] The reaction mixture is then stirred at room temperature for 2 hours. Subsequently, it is poured into ice-cold water, and the layers are separated. The organic layer is washed with water, a 10% aqueous sodium bicarbonate solution, and brine. After drying over Na₂SO₄ and concentrating under reduced pressure, the crude product is purified by column chromatography.[10]

Synthesis Workflow Diagram

Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone



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Caption: Synthesis workflow for 2-bromo-1-(3-nitrophenyl)ethanone.

Isomer 3: 1-(4-bromo-3-nitrophenyl)ethanone

This isomer, also known as 4'-Bromo-3'-nitroacetophenone, is another valuable synthetic intermediate.[11]

Data Presentation

The quantitative data for 1-(4-bromo-3-nitrophenyl)ethanone are provided in the table below.

Property	Value	Reference(s)
IUPAC Name	1-(4-bromo-3-nitrophenyl)ethanone	[12]
CAS Number	18640-58-9	[12][13]
Molecular Formula	C ₈ H ₆ BrNO ₃	[14]
Molecular Weight	244.04 g/mol	[13][14]
Melting Point	117-121 °C	[13]
Appearance	White to slightly yellow amorphous powder	[13]
Boiling Point	275.4°C	[13]

Experimental Protocols

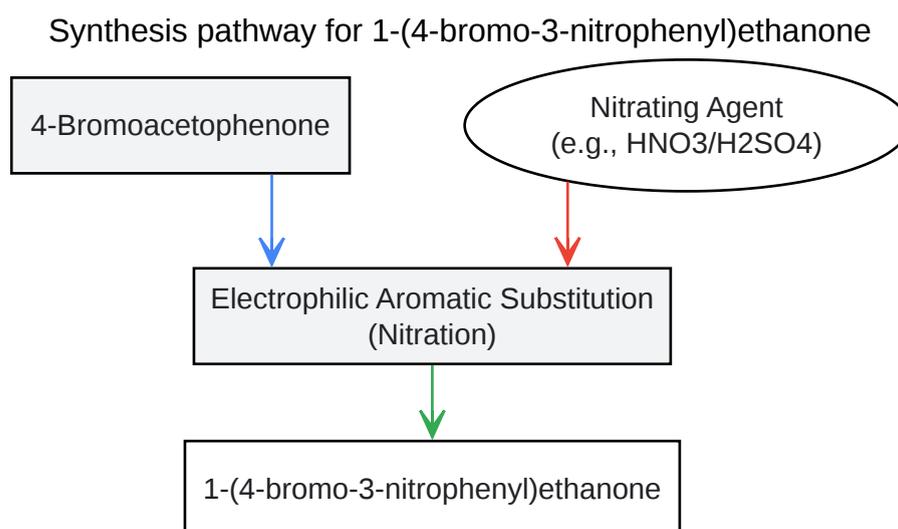
Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone

The synthesis of this isomer is more complex due to the directing effects of the substituents on the aromatic ring. A direct Friedel-Crafts acylation on bromonitrobenzene is challenging because the nitro group is strongly deactivating.[15][16][17] Therefore, a multi-step synthesis is typically required. One potential pathway involves the nitration of 4-bromoacetophenone. The bromo group is an ortho-, para-director, and the acetyl group is a meta-director. Nitration will preferentially occur at the position ortho to the bromine and meta to the acetyl group.

Hypothetical Synthesis Protocol (based on directing group effects):

- Nitration of 4-bromoacetophenone: 4-bromoacetophenone is dissolved in a suitable solvent and treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring.
- Workup and Purification: The reaction mixture is then carefully quenched, and the product is extracted and purified, likely through recrystallization or chromatography, to yield 1-(4-bromo-3-nitrophenyl)ethanone.

Logical Relationship Diagram for Synthesis



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Caption: Logical pathway for the synthesis of 1-(4-bromo-3-nitrophenyl)ethanone.

Signaling Pathways and Biological Activity

While these compounds are primarily utilized as synthetic intermediates, some derivatives of acetophenone have been investigated for their biological activities. For instance, 2-Bromo-4'-nitroacetophenone has been noted for its potential as an enzyme inhibitor and has shown antioxidant properties in some research contexts.[1] However, detailed signaling pathway information for these specific bromo-nitro-acetophenone isomers is not extensively documented in publicly available literature, as their primary role is in facilitating the synthesis of other target molecules. Further research would be required to elucidate any specific interactions with biological pathways.

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